Cas no 223785-96-4 (2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one)

2-Chloro-1-(2,4,6-trifluorophenyl)ethan-1-one is a fluorinated aromatic ketone derivative with significant utility in synthetic organic chemistry. Its key structural features include a reactive α-chloro ketone moiety and a 2,4,6-trifluorophenyl group, making it a versatile intermediate for nucleophilic substitution reactions and further functionalization. The electron-withdrawing trifluoromethyl groups enhance its reactivity in cross-coupling and condensation reactions, while the chloro substituent facilitates transformations into heterocycles or other advanced building blocks. This compound is particularly valuable in pharmaceutical and agrochemical research, where fluorinated aromatic systems are often sought for their metabolic stability and bioavailability. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic applications.
2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one structure
223785-96-4 structure
Product Name:2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one
CAS No:223785-96-4
MF:C8H4ClF3O
MW:208.564971923828
MDL:MFCD09806209
CID:244636
PubChem ID:18521892
Update Time:2025-11-01

2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-chloro-1-(2,4,6-trifluorophenyl)-
    • Ethanone, 2-chloro-1-(2,4,6-trifluorophenyl)- (9CI)
    • 2-chloro-1-(2,4,6-trifluorophenyl)ethanone
    • 2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one
    • 223785-96-4
    • AKOS000153660
    • SCHEMBL2381912
    • EN300-1968151
    • DTXSID70594406
    • Ethanone,2-chloro-1-(2,4,6-trifluorophenyl)-(9ci)
    • XSVXZERBVBHQFO-UHFFFAOYSA-N
    • MDL: MFCD09806209
    • Inchi: 1S/C8H4ClF3O/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2
    • InChI Key: XSVXZERBVBHQFO-UHFFFAOYSA-N
    • SMILES: ClCC(C1C(=CC(=CC=1F)F)F)=O

Computed Properties

  • Exact Mass: 207.99032
  • Monoisotopic Mass: 207.9902769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

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Additional information on 2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one

Introduction to 2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one (CAS No. 223785-96-4)

2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 223785-96-4, is a fluorinated aromatic ketone that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to a class of molecules characterized by the presence of a chloro substituent and a trifluorophenyl group, which endow it with unique electronic and steric properties. The structural features of 2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one make it a valuable intermediate in the synthesis of various biologically active compounds, particularly in the development of novel therapeutic agents.

The trifluorophenyl moiety is a key structural element in this compound, contributing to its high lipophilicity and metabolic stability. These properties are particularly advantageous in pharmaceutical applications, where bioavailability and resistance to enzymatic degradation are critical factors. The chloro substituent on the adjacent carbon atom further enhances the reactivity of the molecule, allowing for diverse functionalization through nucleophilic substitution reactions. This dual functionality makes 2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one a versatile building block for medicinal chemists.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced pharmacological properties. The introduction of fluorine atoms into molecular structures can lead to improved binding affinity, altered metabolic pathways, and increased chemical stability. Studies have demonstrated that fluorinated aromatic ketones, such as 2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one, exhibit promising activities in various therapeutic areas. For instance, research has shown that derivatives of this compound exhibit inhibitory effects against certain enzymes and receptors involved in inflammation and cancer progression.

One of the most compelling aspects of 2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one is its role as a precursor in the synthesis of small-molecule inhibitors. The trifluorophenyl group provides a rigid scaffold that can be modified to target specific biological pathways. For example, recent studies have explored its utility in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The chloro substituent allows for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.

The synthetic utility of 2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one has also been highlighted in the preparation of heterocyclic compounds. Heterocycles are widely recognized for their role in drug discovery due to their prevalence in natural products and biological targets. By incorporating this compound into multi-step synthetic routes, chemists can access novel heterocyclic scaffolds with potential therapeutic applications. The ability to introduce fluorine atoms at specific positions within these heterocycles can fine-tune their pharmacokinetic profiles and improve their efficacy.

Advances in computational chemistry have further enhanced the understanding of how 2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one behaves in biological systems. Molecular modeling studies have revealed insights into its interactions with target proteins and enzymes at an atomic level. These insights are invaluable for designing next-generation drugs with improved selectivity and reduced side effects. Additionally, computational approaches have been used to predict the metabolic fate of this compound, helping to optimize its pharmacokinetic properties.

The pharmaceutical industry has embraced fluorinated compounds due to their favorable pharmacological characteristics. Drugs containing fluorine atoms often exhibit longer half-lives and better tissue penetration compared to their non-fluorinated counterparts. 2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one exemplifies this trend by serving as a key intermediate in several drug candidates currently under development or investigation. Its structural features contribute to the overall potency and selectivity of these candidates, making it an indispensable tool in modern drug design.

In conclusion,2-chloro-1-(2,4,6-trifluorophenyl)ethan-1-one (CAS No. 223785-96-4) represents a significant advancement in synthetic organic chemistry and pharmaceutical research. Its unique structural attributes enable diverse applications in drug development and material science. As research continues to uncover new therapeutic possibilities,trifluorophenyl-containing compounds like this one will remain at the forefront of innovation.

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